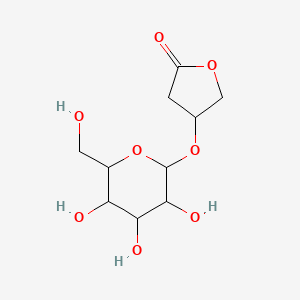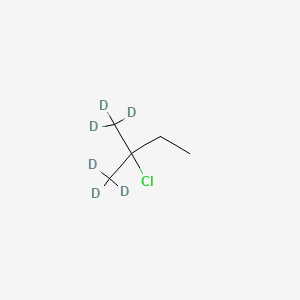
tert-Pentyl-d6 Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Pentyl-d6 Chloride: is a deuterated analog of tert-Pentyl Chloride, also known as 2-chloro-2-methylbutane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5H5D6Cl, and it has a molecular weight of 112.63 g/mol . This compound is primarily used in scientific research as a labeled compound for various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with concentrated hydrochloric acid. The reaction proceeds via an S_N1 mechanism, where the alcohol is first protonated to form an oxonium ion, followed by the formation of a carbocation intermediate. The chloride ion then attacks the carbocation to form tert-Pentyl Chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process typically involves the reaction of tert-Pentyl-d6 alcohol with deuterated hydrochloric acid under controlled conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions due to the presence of the chloride leaving group. The most common reaction is the S_N1 reaction, where the compound reacts with nucleophiles to form various substituted products .
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, and thiols.
Major Products:
Hydrolysis: Reaction with water forms tert-Pentyl alcohol.
Amination: Reaction with amines forms tert-Pentyl amines.
Thioether Formation: Reaction with thiols forms tert-Pentyl thioethers.
Applications De Recherche Scientifique
Chemistry: tert-Pentyl-d6 Chloride is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures .
Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme kinetics. Its deuterium labeling allows for precise tracking of the compound within biological systems .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals, where deuterium labeling is essential for studying the pharmacokinetics and metabolic stability of these compounds .
Mécanisme D'action
The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an S_N1 reaction mechanism, where the rate-determining step is the formation of a carbocation intermediate. This intermediate is highly reactive and readily reacts with nucleophiles to form the final substituted product . The presence of deuterium atoms does not significantly alter the reaction mechanism but provides valuable information in kinetic isotope effect studies .
Comparaison Avec Des Composés Similaires
- tert-Pentyl Chloride (2-chloro-2-methylbutane)
- tert-Amyl Chloride (2-chloro-2-methylpropane)
- tert-Butyl Chloride (2-chloro-2-methylpropane)
Uniqueness: tert-Pentyl-d6 Chloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research applications requiring isotopic labeling. The deuterium atoms provide a distinct advantage in NMR spectroscopy and kinetic studies, allowing for more precise and accurate measurements compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C5H11Cl |
|---|---|
Poids moléculaire |
112.63 g/mol |
Nom IUPAC |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
Clé InChI |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])Cl |
SMILES canonique |
CCC(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
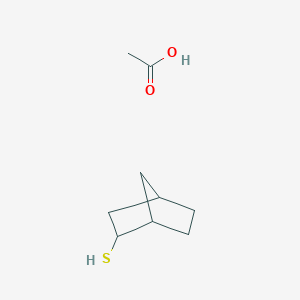
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)
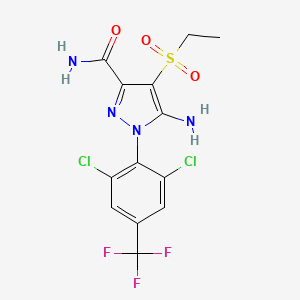


![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
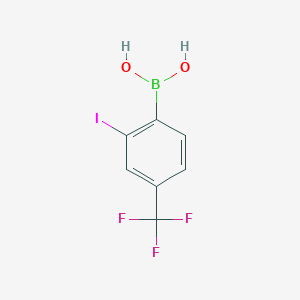
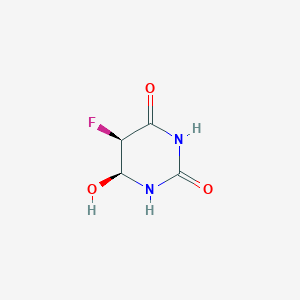
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
